molecular formula C18H18ClN3O2 B2641027 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea CAS No. 1209374-77-5

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea

Cat. No.: B2641027
CAS No.: 1209374-77-5
M. Wt: 343.81
InChI Key: HMRUIDMNUMLJMH-UHFFFAOYSA-N
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Description

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-acetyl-1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 1-(2-Carboxyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea.

    Reduction: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-aminophenyl)urea.

    Substitution: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyphenyl)urea.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and urea groups can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)urea
  • 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-bromophenyl)urea
  • 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methylphenyl)urea

Uniqueness

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and selectivity. The combination of the acetyl and urea groups also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12(23)22-9-8-13-6-7-15(10-14(13)11-22)20-18(24)21-17-5-3-2-4-16(17)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRUIDMNUMLJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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